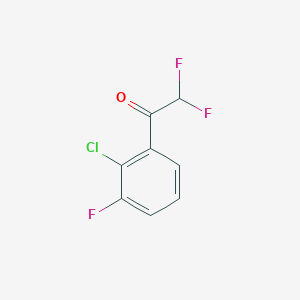

1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethanone is a chemical compound with the following structural formula:

C8H4ClFO2

This compound belongs to the class of ketones and contains both chlorine and fluorine atoms. It is characterized by its unique combination of halogens and carbonyl functionality.

Preparation Methods

Synthetic Routes:

-

Direct Synthesis:

- One common method involves the direct reaction of 2-chloro-3-fluorobenzoyl chloride with difluoromethyl magnesium bromide (CF₂BrMg) or difluoromethyl lithium (CF₂Li).

- The reaction proceeds via nucleophilic addition of the difluoromethyl group to the carbonyl carbon, followed by elimination of the halide ion.

- The resulting product is 1-(2-chloro-3-fluorophenyl)-2,2-difluoroethanone.

-

Indirect Synthesis:

- Another approach is to prepare the corresponding boronic acid derivative (2-chloro-3-fluorophenylboronic acid) and then convert it to the ketone.

- The boronic acid can be synthesized through various methods, including Suzuki-Miyaura cross-coupling reactions.

Industrial Production Methods:

- While research laboratories often use the direct synthetic routes, industrial production may involve more efficient and scalable methods.

- Continuous flow processes, catalytic systems, and optimized reaction conditions are employed to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethanone can participate in several chemical reactions:

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The chlorine atom can undergo substitution reactions, such as nucleophilic aromatic substitution.

Oxidation: Oxidation of the ketone group can yield carboxylic acids or other functional groups.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethanone finds applications in:

Medicinal Chemistry: Researchers explore its potential as a pharmacophore for drug design.

Agrochemicals: It may serve as a building block for herbicides or fungicides.

Materials Science: Its unique structure could contribute to novel materials.

Mechanism of Action

- The exact mechanism of action remains an active area of research.

- Potential molecular targets and pathways involve interactions with enzymes, receptors, or cellular processes.

Comparison with Similar Compounds

- Similar compounds include other halogenated ketones or fluorinated aromatic derivatives.

- Uniqueness lies in the combination of chlorine, fluorine, and the ketone group.

Remember that this compound’s properties and applications continue to be explored, and further research will enhance our understanding

Biological Activity

1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethanone is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of fluorine atoms into organic molecules can significantly alter their pharmacological properties, including lipophilicity, metabolic stability, and reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C9H6ClF2O, with a molecular weight of approximately 208.59 g/mol. The presence of multiple halogen substituents enhances its biological activity by influencing binding interactions with biological targets.

Research indicates that compounds containing difluoromethyl groups can act as reversible inhibitors of serine and cysteine proteases, which are critical in various biological processes including apoptosis and viral replication. Specifically, the compound may inhibit the activity of viral proteases, thereby interfering with the replication cycle of viruses such as coronaviruses .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytoprotective effects against certain viral infections. For instance, it has been shown to protect lung fibroblasts infected with human coronavirus hCoV-229E at micromolar concentrations . The cytoprotective activity is hypothesized to stem from its ability to inhibit viral proteases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the positioning and type of substituents on the aromatic ring play a crucial role in determining the biological efficacy of the compound. The presence of chlorine and fluorine atoms enhances the lipophilicity and binding affinity to target proteins .

Case Studies

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of various difluoromethyl ketones, including this compound. The results indicated significant inhibition of viral replication in cell cultures, suggesting potential therapeutic applications in treating viral infections .

Case Study 2: Enzyme Inhibition

Another research focused on the inhibition of cysteine proteases by difluoromethyl ketones. The study found that this compound effectively inhibited enzyme activity in vitro, supporting its development as a therapeutic agent for diseases involving dysregulated protease activity .

Data Table: Biological Activity Summary

Properties

Molecular Formula |

C8H4ClF3O |

|---|---|

Molecular Weight |

208.56 g/mol |

IUPAC Name |

1-(2-chloro-3-fluorophenyl)-2,2-difluoroethanone |

InChI |

InChI=1S/C8H4ClF3O/c9-6-4(7(13)8(11)12)2-1-3-5(6)10/h1-3,8H |

InChI Key |

WMPNICWIWQRYQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)C(=O)C(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.